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Introduction
Dynamin-related protein 1 (Drp1), encoded by the DNM1L gene, is a master regulator of

mitochondrial fission. As a cytosolic GTPase, its translocation to the outer mitochondrial

membrane is a critical step in the division of mitochondria. This process is essential for

maintaining a healthy mitochondrial network, cellular energy homeostasis, and the regulation of

apoptosis. The function of Drp1 is intricately controlled by a variety of post-translational

modifications (PTMs). These modifications modulate Drp1's enzymatic activity, its subcellular

localization, and its interactions with adaptor proteins, thereby fine-tuning the process of

mitochondrial fission in response to cellular signals. Dysregulation of Drp1's PTMs has been

implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases,

as well as cancer, making it a prime target for therapeutic intervention.[1][2][3][4] This guide

provides a comprehensive overview of the key PTMs of Drp1, presenting quantitative data,

detailed experimental protocols, and visual representations of the associated signaling

pathways.
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Drp1 undergoes several types of post-translational modifications that regulate its function. The

most extensively studied of these are phosphorylation, ubiquitination, and SUMOylation. Other

modifications such as acetylation, O-GlcNAcylation, and S-nitrosylation also play a role in

modulating Drp1 activity.[5][2][3][4][6][7]

Phosphorylation
Phosphorylation is the most well-characterized PTM of Drp1, with different phosphorylation

events either activating or inhibiting its fission-promoting activity.[5] The two most studied

phosphorylation sites are Serine 616 (Ser616) and Serine 637 (Ser637).[1][5]

Activating Phosphorylation at Serine 616: Phosphorylation of Drp1 at Ser616 is generally

considered an activating modification that promotes mitochondrial fission.[8][9] This

phosphorylation event is catalyzed by several kinases, including cyclin-dependent kinase 1

(Cdk1)/cyclin B, extracellular signal-regulated kinase 1/2 (ERK1/2), protein kinase Cδ

(PKCδ), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[8][9] Phosphorylation at

this site enhances the recruitment of Drp1 to the mitochondria.[9]

Inhibitory Phosphorylation at Serine 637: In contrast, phosphorylation at Ser637 is typically

an inhibitory modification that prevents mitochondrial fission.[8][9] This phosphorylation is

primarily mediated by protein kinase A (PKA).[8][9] The dephosphorylation of Ser637 by the

phosphatase calcineurin promotes the translocation of Drp1 to the mitochondria and induces

fission.[9]

Quantitative Data on Drp1 Phosphorylation

The ratio of phosphorylation at Ser616 to Ser637 is often used as an indicator of Drp1 activity

and the state of mitochondrial dynamics.[1][10]
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Condition
p-Drp1(Ser616)/p-
Drp1(Ser637) Ratio

Effect on
Mitochondrial
Fission

Reference

Non-SE (dentate

gyrus astrocytes)
2.63 Basal level [10]

Non-SE (CA1

astrocytes)
5.56

Higher basal fission

potential
[10]

3 days post-SE (CA1

astrocytes)
1.58 Decreased [10]

4 weeks post-SE

(CA1 astrocytes)
1.03 Prolonged reduction [10]

Cancer Cachexia (in

vitro)

Increased p-

Drp1(Ser616),

Decreased p-

Drp1(Ser637)

Increased [1]
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Caption: Drp1 phosphorylation signaling pathways.

Ubiquitination
Ubiquitination of Drp1 is another crucial PTM that can lead to either its degradation or

modulation of its activity. Several E3 ubiquitin ligases, including Parkin and MARCH5, have

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b1233130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


been shown to ubiquitinate Drp1.[11][12] Parkin-mediated ubiquitination targets Drp1 for

proteasomal degradation, thereby inhibiting mitochondrial fission.[12][13] Conversely, some

ubiquitination events may promote Drp1 recruitment to the mitochondria.[12] The

deubiquitinating enzyme PSMD14 has been shown to stabilize Drp1 by removing ubiquitin

chains, thus promoting mitochondrial fission.[14]

Signaling Pathway for Drp1 Ubiquitination
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Caption: Drp1 ubiquitination and deubiquitination pathways.

SUMOylation
SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is

another important PTM that regulates Drp1 function. Drp1 can be modified by SUMO1,

SUMO2, and SUMO3 isoforms.[3] SUMOylation of Drp1 has been linked to its activity cycle

and can influence its localization and interaction with other proteins.[3][15] For instance,
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SUMOylation can affect the binding of Drp1 to its receptor Mff on the outer mitochondrial

membrane.[16] The SUMO protease SENP5 has been implicated in the deSUMOylation of

Drp1.[15]

Quantitative Data on Drp1 SUMOylation

Condition
Drp1 SUMOylation
Level

Effect Reference

Hypoxia/Reoxygenatio

n (H/R)
Increased

Promotes

mitochondrial

recruitment

[17]

ALR Overexpression Decreased
Protects against H/R

injury
[17]

Drp1-S616D mutant Decreased [17]

Drp1-S616A mutant Increased [17]
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Caption: Drp1 SUMOylation and deSUMOylation pathways.

Experimental Protocols
Analysis of Drp1 Phosphorylation by Western Blot
This protocol describes the detection of total and phosphorylated Drp1 in cell lysates.

a. Cell Lysis

Wash cells twice with ice-cold PBS.

Lyse cells on ice for 30 minutes in total cell lysis buffer (e.g., RIPA buffer) supplemented with

protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge at 12,000 rpm for 10 minutes at 4°C.
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Collect the supernatant (total cell lysate).

Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Western Blotting

Prepare samples by adding 1x reducing sample loading buffer and boiling at 100°C for 10

minutes.

Load equal amounts of protein per lane on an SDS-PAGE gel.

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against total Drp1, phospho-Drp1 (Ser616),

and phospho-Drp1 (Ser637) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.[5][18][19]

Experimental Workflow for Drp1 Phosphorylation Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.researchgate.net/profile/Di-Hu-27/publication/342116365_Measuring_Drp1_Activity_in_Mitochondrial_Fission_In_Vivo/links/611664a21ca20f6f861d4aeb/Measuring-Drp1-Activity-in-Mitochondrial-Fission-In-Vivo.pdf
https://pubmed.ncbi.nlm.nih.gov/32529372/
https://www.researchgate.net/publication/342116365_Measuring_Drp1_Activity_in_Mitochondrial_Fission_In_Vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Cultured Cells

Cell Lysis
(with inhibitors)

Protein Quantification

SDS-PAGE

Western Blot Transfer

Blocking

Primary Antibody Incubation
(anti-Drp1, anti-pDrp1-S616, anti-pDrp1-S637)

Secondary Antibody Incubation

ECL Detection & Imaging

Data Analysis:
Quantify band intensities

End:
Phosphorylation Status

Click to download full resolution via product page

Caption: Workflow for Drp1 phosphorylation analysis.
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In Vivo Ubiquitination Assay by Immunoprecipitation
This protocol details the detection of ubiquitinated Drp1 from cell lysates.

a. Cell Lysis and Immunoprecipitation

Transfect cells with expression plasmids for HA-tagged ubiquitin and the protein of interest

(Drp1).

Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow

for the accumulation of ubiquitinated proteins.

Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) and boil to dissociate protein

complexes.

Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.

Incubate the lysate with an anti-Drp1 antibody overnight at 4°C.

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

Wash the beads extensively with wash buffer to remove non-specific binding.

b. Western Blot Analysis

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample

buffer.

Perform SDS-PAGE and western blotting as described in the phosphorylation protocol.

Probe the membrane with an anti-HA or anti-ubiquitin antibody to detect ubiquitinated Drp1.

The membrane can be stripped and re-probed with an anti-Drp1 antibody to confirm the

immunoprecipitation of Drp1.[13][14][20]

Experimental Workflow for Drp1 Ubiquitination Assay
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Caption: Workflow for in vivo Drp1 ubiquitination assay.
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In Vitro SUMOylation Assay
This protocol outlines the reconstitution of the SUMOylation cascade in a test tube to modify

Drp1.

a. Reaction Setup

Combine the following components in a reaction buffer:

Recombinant SUMO E1 activating enzyme

Recombinant Ubc9 (SUMO E2 conjugating enzyme)

Recombinant SUMO protein (SUMO1, 2, or 3)

Recombinant purified Drp1 protein

ATP

Incubate the reaction mixture at 30-37°C for 1-2 hours.

b. Analysis

Stop the reaction by adding SDS-PAGE sample buffer.

Analyze the reaction products by SDS-PAGE and western blotting.

Probe the membrane with an anti-Drp1 antibody to detect the appearance of higher

molecular weight bands corresponding to SUMO-conjugated Drp1.

Note: The specific concentrations of enzymes and substrates may need to be optimized.

Conclusion
The post-translational modification of Drp1 is a complex and dynamic process that is central to

the regulation of mitochondrial fission. A thorough understanding of these modifications and the

signaling pathways that control them is crucial for elucidating the role of mitochondrial

dynamics in health and disease. The quantitative data, signaling pathway diagrams, and

experimental protocols provided in this guide offer a valuable resource for researchers and
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drug development professionals seeking to investigate and target Drp1-mediated mitochondrial

fission. Further research into the interplay between different PTMs and their integrated effect

on Drp1 function will undoubtedly open new avenues for therapeutic intervention in a wide

range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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